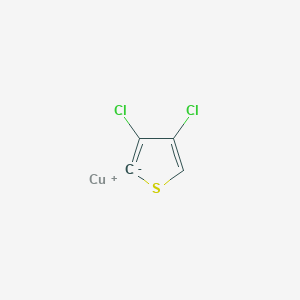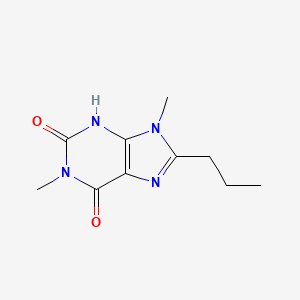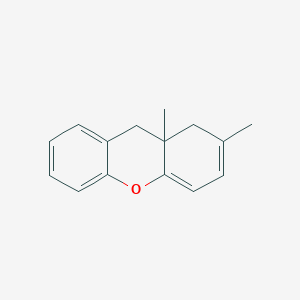
2,9A-Dimethyl-9,9A-dihydro-1H-xanthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9A-Dimethyl-9,9A-dihydro-1H-xanthene is a heterocyclic organic compound that belongs to the xanthene family Xanthenes are known for their diverse applications in various fields due to their unique structural and photophysical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,9A-Dimethyl-9,9A-dihydro-1H-xanthene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 9,9-dimethylxanthene with specific reagents to introduce the desired functional groups . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2,9A-Dimethyl-9,9A-dihydro-1H-xanthene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield xanthone derivatives, while substitution reactions may produce various substituted xanthenes .
Aplicaciones Científicas De Investigación
2,9A-Dimethyl-9,9A-dihydro-1H-xanthene has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the production of dyes and pigments due to its photophysical properties.
Mecanismo De Acción
The mechanism of action of 2,9A-Dimethyl-9,9A-dihydro-1H-xanthene involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and reduce oxidative stress. In enzyme inhibition, it may interact with the active sites of enzymes, thereby inhibiting their activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,9A-Dimethyl-9,9A-dihydro-1H-xanthene include:
Xanthone: Known for its diverse biological activities.
9,9-Dimethylxanthene: A precursor in the synthesis of various xanthene derivatives.
Xanthenedione: Exhibits antioxidant and enzyme inhibition properties.
Uniqueness
What sets this compound apart is its specific structural modifications, which may confer unique photophysical properties and biological activities. Its dimethyl substitution at specific positions can influence its reactivity and interactions with other molecules, making it a valuable compound for targeted applications .
Propiedades
Número CAS |
61075-29-4 |
|---|---|
Fórmula molecular |
C15H16O |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
2,9a-dimethyl-1,9-dihydroxanthene |
InChI |
InChI=1S/C15H16O/c1-11-7-8-14-15(2,9-11)10-12-5-3-4-6-13(12)16-14/h3-8H,9-10H2,1-2H3 |
Clave InChI |
SJKVBASNOVXYKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C2C(C1)(CC3=CC=CC=C3O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



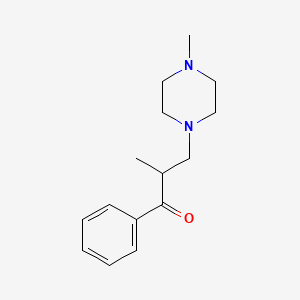
![Bicyclo[4.1.0]heptane, 3,4,7,7-tetrachloro-](/img/structure/B14600770.png)

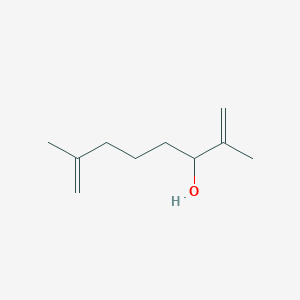

![2-[Dibromo(nitro)methyl]-1-methylimidazolidine](/img/structure/B14600796.png)
![2-[(Prop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14600800.png)
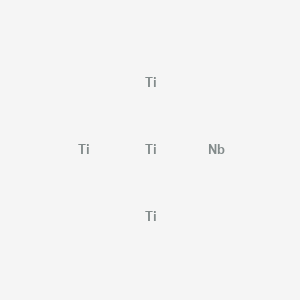
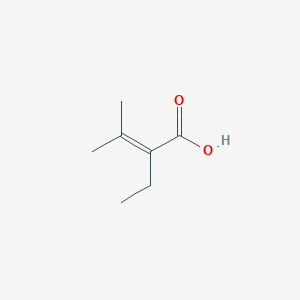
![2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B14600831.png)
